5-(3-BOC-Aminophenyl)picolinic acid
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Overview
Description
5-(3-BOC-Aminophenyl)picolinic acid is an organic compound that features a picolinic acid core substituted with a 3-BOC-aminophenyl group The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Nitration of Picolinic Acid: Picolinic acid is nitrated to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (BOC) chloride to form the BOC-protected amine.
Coupling Reaction: The BOC-protected amine is then coupled with picolinic acid under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the picolinic acid moiety.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The BOC-protected amine can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction will yield amines.
Scientific Research Applications
5-(3-BOC-Aminophenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of picolinic acid derivatives with biological systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)picolinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative without the BOC-protected amine group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.
Uniqueness: 5-(3-BOC-Aminophenyl)picolinic acid is unique due to the presence of the BOC-protected amine group, which allows for selective deprotection and further functionalization. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)12-7-8-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEQUPPRGFHXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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